

Preclinical Data for DNDI-6510: A Technical Overview

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Compound of Interest		
Compound Name:	DNDI-6510	
Cat. No.:	B15604605	Get Quote

Disclaimer: Initial information suggested **DNDI-6510** as a candidate for leishmaniasis. However, extensive preclinical data analysis reveals that **DNDI-6510** (also known as (S)-x38) was developed by the open-science consortium COVID Moonshot as a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro) for the treatment of COVID-19.[1][2][3] Its development was ultimately discontinued due to preclinical toxicology findings.[1][4] This guide presents the preclinical data for **DNDI-6510** in its correct therapeutic context as a potential antiviral for COVID-19.

Executive Summary

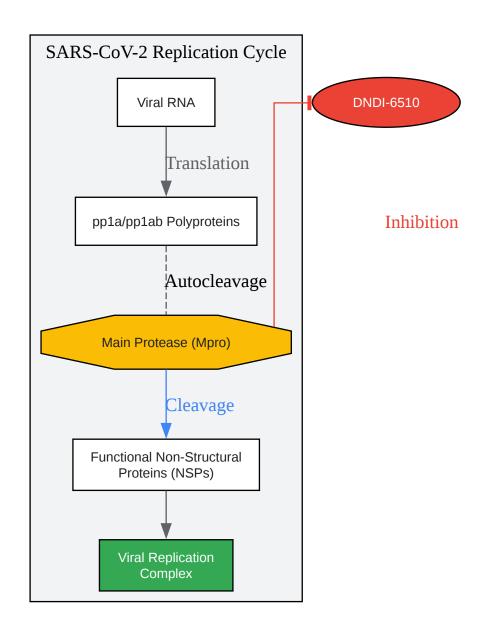
DNDI-6510 emerged from the COVID Moonshot initiative as a potent, non-covalent, isoquinoline-based inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1][3] The compound demonstrated significant antiviral activity in vitro against various SARS-CoV-2 variants of concern and showed efficacy in preclinical in vivo infection models.[1][5] Despite a promising efficacy and safety profile in early studies, development was halted.[3][5] The discontinuation was due to the discovery of rodent-specific PXR-linked auto-induction of metabolism, which prevented the achievement of relevant plasma exposure levels in multi-day toxicology studies.[1][2][4]

Mechanism of Action

DNDI-6510 functions by non-covalently binding to the active site of the SARS-CoV-2 main protease (Mpro).[1] Mpro is a cysteine protease that plays a critical role in the viral life cycle by



cleaving viral polyproteins into functional non-structural proteins necessary for viral replication. By inhibiting Mpro, **DNDI-6510** prevents this processing, thereby halting viral replication.[2][6]



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Caption: DNDI-6510 inhibits the SARS-CoV-2 Main Protease (Mpro).

In Vitro Activity

DNDI-6510 was extensively profiled in various in vitro assays to determine its potency and selectivity against viral proteases and in cell-based antiviral models.



Enzymatic Assays

The compound showed high potency against SARS-CoV-2 Mpro and some activity against the Mpro from SARS-CoV-1. Its activity against other coronavirus Mpro enzymes was significantly weaker.[1]

Table 1: Enzymatic Inhibition of Coronavirus Main Proteases by DNDI-6510		
Target Protease	IC50 (μM)	
SARS-CoV-2 Mpro	0.04	
SARS-CoV-1 Mpro	Active (exact value not specified)	
MERS-CoV Mpro	>20	
OC43 Mpro	7.78	
HKU1 Mpro	5.73	
229E Mpro	>20	
NL63 Mpro	>20	
Data sourced from bioRxiv preprint.[1]		

Cellular Antiviral Activity

DNDI-6510 demonstrated potent antiviral activity against a range of SARS-CoV-2 variants in cellular assays.[1] It was noted to have clear cellular activity in line with the approved Mpro inhibitor nirmatrelvir.[3]

Preclinical Pharmacokinetics

Pharmacokinetic (PK) properties were assessed in multiple species to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]



Table 2: Pharmacokinetic Parameters of DNDI-6510 in Preclinical Species		
Species	Parameter	Value
Rat	Oral Bioavailability	Up to 37%
Dog	Oral Bioavailability	>100%
Data sourced from bioRxiv preprint.[1]		

Despite good oral bioavailability, a key challenge identified was high metabolic clearance in rodents, which was addressed during lead optimization.[1] Further studies revealed that continuous exposure above the cellular EC90 was necessary for in vivo antiviral efficacy.[2]

In Vivo Efficacy and Toxicology Efficacy Models

To overcome the rapid, rodent-specific metabolism of **DNDI-6510**, in vivo efficacy studies were conducted using specialized mouse models.[1] These included co-dosing with a broad-spectrum CYP inhibitor (1-aminobenzotriazole, ABT) or using metabolically humanized mice (8HUM), both of which resulted in significantly improved drug exposure.[2] In these models, **DNDI-6510** demonstrated efficacy in reducing viral loads in SARS-CoV-2 infection.[5]

Toxicology and Discontinuation

During multi-day, repeat-dose toxicology studies in two rodent species, a significant auto-induction of metabolism was observed.[4] This was identified as a rodent-specific, PXR-linked induction of cytochrome P450 enzymes (specifically CYP3A4).[1] This auto-induction made it impossible to maintain efficacious plasma concentrations of the drug with repeat dosing, preventing a full toxicological assessment at relevant exposure levels.[1][2] This finding led to the discontinuation of the preclinical development of **DNDI-6510**.[4]

Experimental Protocols Mpro Enzymatic Inhibition Assay (General Protocol)



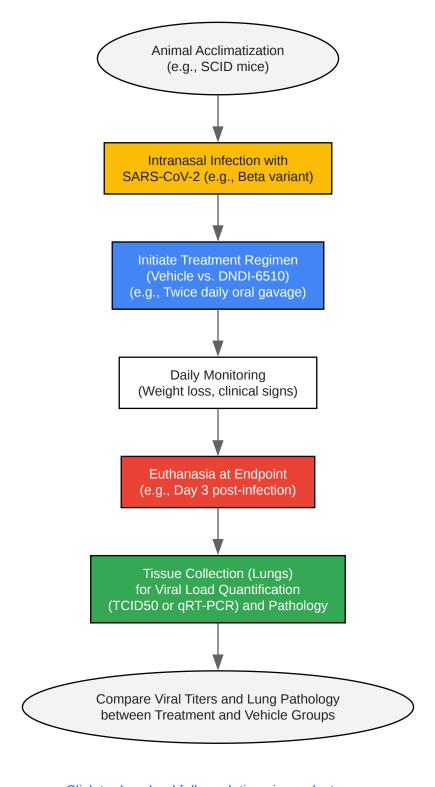
The potency of inhibitors against SARS-CoV-2 Mpro is commonly determined using a Förster Resonance Energy Transfer (FRET) assay.[7]

- Reagents: Recombinant Mpro enzyme, a fluorogenic peptide substrate containing a cleavage site for Mpro flanked by a fluorophore and a quencher, assay buffer (e.g., Trisbased buffer, pH 7.3), and the test compound (**DNDI-6510**).[8]
- Procedure:
 - The Mpro enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., DNDI-6510) in a microplate well for a defined period (e.g., 30 minutes) to allow for binding.[9]
 - 2. The FRET peptide substrate is added to initiate the enzymatic reaction.
 - 3. If the enzyme is active (not inhibited), it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
 - 4. Fluorescence is measured over time using a plate reader at appropriate excitation and emission wavelengths.
 - 5. The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Study (General Protocol for a SARS-CoV-2 Mouse Model)

Efficacy studies typically use mouse models susceptible to SARS-CoV-2, such as SCID mice or mice genetically modified to express the human ACE2 receptor.[10][11]





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